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Abstract
(Z)-11-Hexadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing

interest in biomedical research. While it shares the molecular formula C16H30O2 with other

hexadecenoic acid isomers, its unique structural configuration imparts distinct biological

activities. This guide provides a comprehensive overview of (Z)-11-Hexadecenoic acid, with a

particular focus on its more prevalent and studied isomer, palmitoleic acid ((Z)-9-Hexadecenoic

acid), which is often discussed in the broader context of C16:1 fatty acids. This document

details its physicochemical properties, biological roles as a lipokine, involvement in key

signaling pathways such as mTOR and TLR4, and established experimental protocols for its

analysis. The information is intended to serve as a foundational resource for professionals

engaged in metabolic research, immunology, and drug development.

Introduction
(Z)-11-Hexadecenoic acid is a monounsaturated fatty acid belonging to the larger class of

lipids.[1][2][3] It is structurally defined by a 16-carbon chain with a single cis-double bond

located at the 11th carbon from the carboxyl end.[1][2][4] In biological systems, this fatty acid

and its isomers are key components of cell membranes and serve as energy sources. A closely

related and more extensively studied isomer is Palmitoleic acid ((Z)-9-Hexadecenoic acid),

which is recognized as a "lipokine"—a lipid hormone secreted by adipose tissue that

communicates with and regulates metabolic processes in distant organs like the liver and
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skeletal muscle.[2][3][5] This guide will cover the specific data for (Z)-11-Hexadecenoic acid
where available and draw upon the wealth of research on palmitoleic acid to illustrate the

biological significance of the C16:1 fatty acid class.

Physicochemical and Spectroscopic Data
The fundamental properties of (Z)-11-Hexadecenoic acid are summarized below. These data

are critical for its identification, purification, and use in experimental settings.

Table 1: Physicochemical Properties of (Z)-11-
Hexadecenoic Acid

Property Value Source

Molecular Formula C16H30O2 [1][2][3]

Molecular Weight 254.41 g/mol [1][3]

CAS Number 2416-20-8 [1][2]

Physical State Liquid [1]

Boiling Point (est.) 368.9 °C at 760 mmHg [6]

Water Solubility (est.) 0.1334 mg/L at 25 °C [6]

logP (o/w) (est.) 6.1 - 6.64 [3][6]

IUPAC Name (11Z)-hexadec-11-enoic acid [2]

Synonyms
cis-11-Hexadecenoic acid,

Palmitvaccenic acid
[1][4]

Table 2: Spectroscopic Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5227969/
https://en.wikipedia.org/wiki/Lipokine
https://www.metabolon.com/metabolites/palmitoleic-acid/
https://www.benchchem.com/product/b013448?utm_src=pdf-body
https://www.benchchem.com/product/b013448?utm_src=pdf-body
https://www.benchchem.com/product/b013448?utm_src=pdf-body
https://www.benchchem.com/product/b013448?utm_src=pdf-body
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5227969/
https://en.wikipedia.org/wiki/Lipokine
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
https://en.wikipedia.org/wiki/Lipokine
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5227969/
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
http://www.thegoodscentscompany.com/data/rw1629551.html
http://www.thegoodscentscompany.com/data/rw1629551.html
https://en.wikipedia.org/wiki/Lipokine
http://www.thegoodscentscompany.com/data/rw1629551.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5227969/
https://www.lipidmaps.org/resources/protocols/PP0000005301.pdf
https://www.mdpi.com/2227-9059/8/11/480
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Method Key Features

Mass Spectrometry (EI)

Molecular Ion (M+): m/z 254. Fragmentation

pattern shows characteristic losses of

(CH2)nCH3 clusters (peaks separated by 14

mass units).[7][8]

¹H-NMR Spectroscopy

Expected signals include: terminal methyl group

(~0.9 ppm), multiple methylene groups (~1.3

ppm), protons adjacent to the double bond (~2.0

ppm), olefinic protons (~5.3 ppm), and a

carboxylic acid proton (>10 ppm).

¹³C-NMR Spectroscopy

Expected signals include: carboxylic carbon

(~179 ppm), olefinic carbons (~130 ppm), and

multiple aliphatic carbons (14-34 ppm).

Biological Significance and Signaling Pathways
(Z)-11-Hexadecenoic acid and its isomers, particularly palmitoleic acid, are not merely

structural lipids but active signaling molecules with profound effects on metabolic and

inflammatory pathways.

Role as a Lipokine in Metabolic Regulation
Palmitoleic acid is a well-established lipokine, released by adipose tissue to regulate systemic

metabolism.[2][3][9] It enhances insulin sensitivity in skeletal muscle and suppresses fat

accumulation in the liver (hepatic steatosis).[3][5] This action positions it as a beneficial

regulator in the context of metabolic syndrome, obesity, and type 2 diabetes.[2][9] The

biosynthesis from palmitic acid is primarily catalyzed by stearoyl-CoA desaturase-1 (SCD1).[2]

Involvement in mTOR Signaling
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth,

proliferation, and metabolism. mTOR, particularly the mTORC1 complex, promotes the

synthesis of lipids, including fatty acids, through the activation of the transcription factor

SREBP1 (Sterol Regulatory Element-Binding Protein 1).[10][11] Fatty acids, in turn, can

activate mTOR signaling, creating a feedback loop. The de novo synthesis of phosphatidic acid
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from fatty acids is a key step in this activation process.[12] This relationship highlights the

integral role of fatty acids in cellular anabolic processes.
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Caption: mTOR signaling pathway and its regulation by fatty acids.

Modulation of Inflammatory Signaling via TLR4
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, famously

recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.[13] Emerging evidence

indicates that TLR4 can also be modulated by nutritional fatty acids. While saturated fatty acids

(like palmitic acid) can act as agonists, promoting a pro-inflammatory response,

monounsaturated fatty acids like palmitoleic acid exhibit anti-inflammatory effects.[14][15][16]

They can inhibit LPS-induced inflammation by downregulating the expression of NF-κB and

subsequent pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][15][16] This is

achieved, in part, by preventing the dimerization and recruitment of TLR4 into lipid rafts, a

critical step for signal initiation.[17]
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Caption: Modulation of TLR4-mediated inflammation by fatty acids.

Experimental Protocols
Accurate analysis of (Z)-11-Hexadecenoic acid in biological matrices is essential for research.

The following section outlines a standard protocol for the extraction, derivatization, and

quantification of total fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Total Fatty Acids by GC-MS
This protocol is adapted from established methods for analyzing fatty acid profiles in biological

samples such as plasma, cells, or tissues.[1][18][19]

Objective: To extract all lipids from a biological sample, hydrolyze ester bonds to release

constituent fatty acids, derivatize them to fatty acid methyl esters (FAMEs), and quantify them

using GC-MS.

Materials:

Biological sample (e.g., 100 µL plasma, 10⁶ cells)
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Internal Standard (IS) solution (e.g., Heptadecanoic acid (C17:0) or deuterated standards in

methanol)

Chloroform:Methanol (2:1, v/v)

0.9% NaCl solution

BF₃-Methanol (14%) or Methanolic HCl

Hexane (GC grade)

Anhydrous Sodium Sulfate

GC vials with inserts

Procedure:

Homogenization & Lipid Extraction (Folch Method): a. To the sample in a glass tube, add a

known amount of internal standard. b. Add 20 volumes of Chloroform:Methanol (2:1) to the

sample volume (e.g., 2 mL for 100 µL of plasma). c. Vortex vigorously for 2 minutes to create

a single-phase mixture. d. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL). e. Vortex

again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases. f.

Carefully collect the lower organic layer (containing lipids) using a Pasteur pipette and

transfer to a new glass tube.

Solvent Evaporation: a. Dry the lipid extract completely under a gentle stream of nitrogen

gas in a heating block set to 40-50 °C.

Saponification and Methylation (Derivatization): a. To the dried lipid film, add 1-2 mL of 14%

BF₃-Methanol. b. Seal the tube tightly with a Teflon-lined cap. c. Heat at 100 °C for 30

minutes in a heating block or oven. This step simultaneously hydrolyzes ester bonds and

methylates the free carboxyl groups. d. Allow the tube to cool to room temperature.

FAME Extraction: a. Add 1 mL of hexane and 1 mL of distilled water to the tube. b. Vortex

vigorously for 1 minute and centrifuge briefly to separate phases. c. Transfer the upper

hexane layer, containing the FAMEs, to a new tube. d. Pass the hexane layer through a

small column of anhydrous sodium sulfate to remove any residual water.
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Sample Concentration and GC-MS Analysis: a. Evaporate the hexane under a gentle stream

of nitrogen to a final volume of approximately 50-100 µL. b. Transfer the concentrated

FAMEs to a GC vial with an insert. c. Inject 1 µL into the GC-MS system.

GC-MS Parameters (Example):

Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector: 250 °C, Splitless mode.

Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C,

hold for 10 min.

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.

Identification: FAMEs are identified by comparing their retention times and mass spectra to

those of a commercial FAME standard mixture (e.g., Supelco 37 Component FAME Mix).

Quantification: The concentration of each fatty acid is calculated by comparing its peak area

to the peak area of the internal standard and referencing a calibration curve.

Caption: Workflow for fatty acid analysis by GC-MS.

Conclusion and Future Directions
(Z)-11-Hexadecenoic acid and its isomers represent a class of bioactive lipids with significant

potential in health and disease. Their role as lipokines in regulating systemic metabolism and

their ability to modulate inflammatory pathways underscore their importance beyond simple

structural components. The data and protocols presented in this guide offer a technical

foundation for researchers exploring the therapeutic potential of these fatty acids. Future

research should focus on elucidating the specific signaling roles of less common isomers like

(Z)-11-Hexadecenoic acid, developing targeted therapeutic strategies that leverage their anti-

inflammatory and insulin-sensitizing properties, and refining analytical methods for their precise

quantification in complex biological systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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